molecular formula C18H17D5N2Na2O5 B1139167 Enalaprilat D5 Sodium Salt CAS No. 1356922-29-6

Enalaprilat D5 Sodium Salt

Cat. No. B1139167
CAS RN: 1356922-29-6
M. Wt: 397.39
InChI Key:
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Description

Enalaprilat D5 Sodium Salt is a labeled metabolite of Enalapril . It is an angiotensin-converting enzyme (ACE) inhibitor . The molecular formula is C18H18D5N2NaO5 and the molecular weight is 375.41 .


Molecular Structure Analysis

The molecular formula of Enalaprilat D5 Sodium Salt is C18H18D5N2NaO5 . The molecular weight is 375.41 . Further details about the molecular structure are not available in the search results.


Chemical Reactions Analysis

Enalaprilat D5 Sodium Salt is an ACE inhibitor . It prevents the conversion of angiotensin I into angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .


Physical And Chemical Properties Analysis

Enalaprilat D5 Sodium Salt has a molecular weight of 375.41 . The product format is neat . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmacokinetic Studies

Enalaprilat-d5 Sodium Salt is used in pharmacokinetic studies. A method for the extraction and quantification of carvedilol, enalaprilat, and perindoprilat in 50 µL human plasma, using high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection was developed and validated . This validated analytical method lays the foundation for determining adherence in heart failure patients prescribed with carvedilol, enalapril, and perindopril .

Renal Blood Flow Regulation

Enalapril increases renal blood flow and decreases renal vascular resistance . This makes Enalaprilat-d5 Sodium Salt useful in research related to kidney function and blood flow.

Glomerular Filtration Rate Augmentation

Enalapril also augments the glomerular filtration rate in patients with a glomerular filtration rate less than 80 ml/min . This makes Enalaprilat-d5 Sodium Salt valuable in research related to kidney function and filtration.

Reduction of Left Ventricular Mass

Enalapril reduces left ventricular mass, and does not affect cardiac function or myocardial perfusion during exercise . This makes Enalaprilat-d5 Sodium Salt useful in research related to heart function and structure.

Internal Standards in LC–MS/MS

Enalaprilat-d5 Sodium Salt is used as an internal standard in LC–MS/MS . This helps in the accurate and precise measurement of other compounds in the sample.

Safety and Hazards

Enalaprilat D5 Sodium Salt may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Enalaprilat D5 Sodium Salt is used for research, analysis, and scientific education . It is also used in pharmacokinetic studies . The future directions of Enalaprilat D5 Sodium Salt are not explicitly mentioned in the search results.

properties

IUPAC Name

sodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t12-,14-,15-;/m0./s1/i2D,3D,4D,6D,7D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDLNVUQNQFAHG-GTIWJLBTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661944
Record name Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalaprilat-d5 Sodium Salt

CAS RN

1356922-29-6
Record name Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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